1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-28(24,25)18-6-2-15(3-7-18)4-9-21(23)22-11-10-17(13-22)16-5-8-19-20(12-16)27-14-26-19/h2-3,5-8,12,17H,4,9-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLAIFRSRQDVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one, often referred to as a synthetic cathinone, is a compound of significant interest in pharmacological research due to its structural similarities to known psychoactive substances. This article explores its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and associated case studies.
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.3694 g/mol
- CAS Number : 24622-58-0
- IUPAC Name : 1-(1,3-benzodioxol-5-yl)-4-methyl-2-pyrrolidin-1-ylpentan-1-one
The compound exhibits activity primarily through the modulation of monoamine neurotransmitter systems, particularly the dopamine and serotonin pathways. Its structure suggests potential interactions with various receptors, including:
- Dopamine Receptors : Potential stimulant effects due to increased dopamine levels.
- Serotonin Receptors : Possible mood-enhancing properties through serotonin modulation.
Stimulant Effects
Research indicates that compounds with similar structures to this compound often exhibit stimulant properties. These effects are characterized by increased alertness, energy, and euphoria.
Antimicrobial Activity
Recent studies have suggested that derivatives of benzo[d][1,3]dioxole exhibit notable antimicrobial properties. For instance:
- A study on related compounds demonstrated significant antibacterial activity against various strains of bacteria using the disc diffusion method, with effectiveness comparable to standard antibiotics like ciprofloxacin .
Data Tables
Case Studies
Several case studies have documented the effects of similar compounds:
- Case Study on Stimulant Use : A cohort study involving users of synthetic cathinones reported increased instances of anxiety and psychosis linked to high doses of substances similar to this compound.
- Antimicrobial Research : In vitro evaluations indicated that derivatives showed potential as new antimicrobial agents against resistant bacterial strains .
Comparison with Similar Compounds
Target Compound vs. 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one ()
- Structural Differences: The target compound has a pyrrolidin-1-yl group, whereas the analog in lacks this nitrogenous ring. The methylsulfonyl (SO₂Me) group in the target is replaced with a trifluoromethyl (CF₃) group in the analog.
- Electron Effects: SO₂Me is a strong electron-withdrawing group, which may enhance binding affinity to electron-rich biological targets compared to CF₃ .
Target Compound vs. 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one ()
- Structural Differences : The target’s pyrrolidine ring is replaced with a piperazine ring in the analog. The substituent on the phenyl group differs (SO₂Me vs. CF₃).
- Bioactivity: Piperazine derivatives in demonstrated anti-Trypanosoma activity, suggesting that the target compound may also exhibit antiparasitic properties if tested under similar conditions .
Substituent Variations in Related Scaffolds
Acrylonitrile Derivatives ()
Compounds like (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) share the methylenedioxyphenyl group but feature acrylonitrile backbones instead of propan-1-one. The nitrile group may confer metabolic stability but reduces hydrogen-bonding capacity compared to the ketone in the target compound .
Pharmacological and Physicochemical Properties
Predicted Properties of the Target Compound
- LogP : Estimated ~2.8 (methylsulfonyl reduces lipophilicity vs. CF₃ analogs with LogP ~3.5) .
- Melting Point : Likely >150°C (similar to SO₂Me-containing compounds in ) .
Bioactivity Gaps and Research Opportunities
No direct bioactivity data exist for the target compound. However, analogs in showed IC₅₀ values of 10–50 μM against Trypanosoma cruzi, suggesting priority areas for testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
